CAY10573

概要

説明

CAY10573は、ペルオキシソーム増殖因子活性化受容体(PPAR)アゴニストとして知られる化学化合物です。 この化合物は、ペルオキシソーム増殖因子活性化受容体α、ペルオキシソーム増殖因子活性化受容体γ、およびペルオキシソーム増殖因子活性化受容体δに強力に結合し、それぞれ113、50、および223ナノモルという阻害濃度を示します 。 This compoundは、抗糖尿病薬ロシグリタゾンと比較して、PPARγに対する結合と機能活性が高いことで特に注目されています .

準備方法

CAY10573の合成経路と反応条件は、公開されている文献では広く報告されていません。 この化合物は、少なくとも98%という高純度で製造されていることがわかっています 。工業生産方法では、通常、複雑な有機合成技術が用いられ、化合物の高純度と効力を保証しています。

化学反応の分析

CAY10573は、さまざまな化学反応を起こし、主にペルオキシソーム増殖因子活性化受容体との相互作用に関与します。 この化合物は、ペルオキシソーム増殖因子活性化受容体α、ペルオキシソーム増殖因子活性化受容体γ、およびペルオキシソーム増殖因子活性化受容体δを、それぞれ8、70、および500ナノモルという有効濃度で強力にトランス活性化することが知られています 。 これらの反応で使用される一般的な試薬と条件には、ジメチルスルホキシドやジメチルホルムアミドなどの有機溶媒が含まれ、これらの溶媒は、さまざまなアッセイで化合物を溶解するのに役立ちます .

科学研究への応用

This compoundは、科学研究において幅広い用途を持っています。 PPARアゴニストとしての役割から、代謝性疾患の研究で主に使用されています 。この化合物は、糖尿病、肥満、その他の代謝症候群に関連する研究で利用されています。 さらに、脂質代謝と炎症の研究でも使用されています 。強力な結合と機能活性により、PPARを標的とする新しい治療薬の開発において貴重なツールとなっています。

科学的研究の応用

CAY10573 has a wide range of scientific research applications. It is primarily used in the study of metabolic disorders due to its role as a peroxisome proliferator-activated receptor agonist . The compound is utilized in research related to diabetes, obesity, and other metabolic syndromes. Additionally, it is used in the study of lipid metabolism and inflammation . Its potent binding and functional activity make it a valuable tool in the development of new therapeutic agents targeting peroxisome proliferator-activated receptors.

作用機序

類似化合物との比較

生物活性

CAY10573 is a synthetic compound classified as a peroxisome proliferator-activated receptor (PPAR) agonist, specifically targeting PPARα, PPARγ, and PPARδ. It has garnered attention in metabolic research due to its potential therapeutic applications in metabolic disorders, including obesity and diabetes. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

This compound functions primarily as a ligand for the PPAR family of nuclear receptors. These receptors play crucial roles in regulating gene expression related to lipid metabolism, glucose homeostasis, and inflammation. The compound demonstrates varying binding affinities across different PPAR isoforms:

| PPAR Isoform | IC50 (nM) |

|---|---|

| PPARα | 113 |

| PPARγ | 50 |

| PPARδ | 223 |

These values indicate that this compound exhibits the highest potency for PPARγ, which is particularly relevant for its anti-diabetic effects .

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. A study involving various flavonoids from Combretum erythrophyllum highlighted that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis. Notably, it was found that while some flavonoids were non-toxic to human lymphocytes, this compound showed potential cytotoxic effects .

Anti-Inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the expression of pro-inflammatory cytokines, suggesting a role in mitigating inflammation associated with metabolic disorders. Compared to traditional anti-inflammatory agents like mefenamic acid, this compound displayed superior efficacy in certain assays .

Metabolic Regulation

The compound's role in metabolic regulation has been extensively studied. It enhances insulin sensitivity and promotes fatty acid oxidation through its action on PPARs. This mechanism is particularly beneficial in the context of obesity and type 2 diabetes management. The activation of PPARγ by this compound leads to increased adipocyte differentiation and improved lipid profiles .

Study 1: Metabolic Effects in Animal Models

In a controlled study involving obese mice treated with this compound, significant improvements were observed in glucose tolerance and insulin sensitivity. The treatment resulted in a marked reduction in body weight and fat mass compared to control groups. The underlying mechanism was attributed to enhanced fatty acid β-oxidation and reduced lipogenesis mediated by PPAR activation.

Study 2: Human Cell Line Studies

In vitro experiments using human adipocyte cell lines demonstrated that this compound treatment led to increased glucose uptake and enhanced expression of genes involved in lipid metabolism. These findings support the compound's potential as a therapeutic agent for metabolic syndrome.

Study 3: Comparison with Other PPAR Agonists

A comparative analysis of this compound with other known PPAR agonists revealed that it has a unique profile with respect to its binding affinities and biological effects. While thiazolidinediones (TZDs) are commonly used for their insulin-sensitizing properties, this compound offers a broader spectrum of activity by also exerting antimicrobial and anti-inflammatory effects .

特性

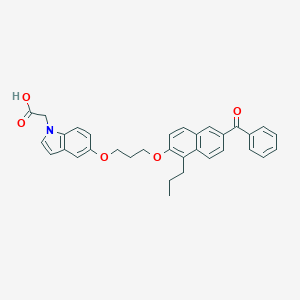

IUPAC Name |

2-[5-[3-(6-benzoyl-1-propylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO5/c1-2-7-29-28-13-10-26(33(37)23-8-4-3-5-9-23)20-24(28)11-15-31(29)39-19-6-18-38-27-12-14-30-25(21-27)16-17-34(30)22-32(35)36/h3-5,8-17,20-21H,2,6-7,18-19,22H2,1H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWVCCFKIRBLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC2=C1C=CC(=C2)C(=O)C3=CC=CC=C3)OCCCOC4=CC5=C(C=C4)N(C=C5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。